molecular formula C12H8N2O B8342274 2-(4-Hydroxyphenyl)nicotinonitrile

2-(4-Hydroxyphenyl)nicotinonitrile

Cat. No.: B8342274
M. Wt: 196.20 g/mol
InChI Key: PNNGACBCDYQKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine ring substituted with a cyano group at position 3 and a 4-hydroxyphenyl group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer and antioxidant agents. Its structure allows for diverse functionalization, enabling the exploration of structure-activity relationships (SARs) .

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-(4-hydroxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-8-10-2-1-7-14-12(10)9-3-5-11(15)6-4-9/h1-7,15H

InChI Key

PNNGACBCDYQKSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Anticancer Activity
  • 2-(4-Hydroxyphenyl)nicotinonitrile Derivatives: Compound 10n (2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile): Demonstrated potent anticancer activity with IC50 values of 12.3 µM (Huh7 liver cancer), 14.7 µM (U251 glioma), and 16.2 µM (melanoma). Fluorine substituents enhance electron-withdrawing effects, improving target binding . Compound XLII (4-(2-(4-Bromo phenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile): Exhibited moderate activity (IC50 = 8.5 µM) but was less potent than methotrexate (IC50 = 6.0 µM) .
Antioxidant Activity
  • 2-(2-Oxopropoxy)-6-(dichlorothiophene)nicotinonitrile Derivatives: Compounds with dichlorothiophene and oxypropoxy groups (e.g., compounds H and I) showed high antioxidant activity, attributed to radical-scavenging thiophene and ketone moieties .

Physical and Chemical Properties

Solubility and Stability
  • This compound: The para-hydroxyl group facilitates hydrogen bonding, improving aqueous solubility but requiring stabilization against oxidation .
  • Dichlorophenyl/Naphthyl Derivatives : Hydrophobic substituents reduce solubility but enhance crystallinity, as evidenced by stable 3D networks formed via N–H⋯N and C–H⋯N interactions .
Electron Effects
  • Fluorine Substituents (e.g., in Compound 10n): Increase electron-withdrawing effects, polarizing the pyridine ring and enhancing interactions with survivin protein targets .

Preparation Methods

One-Pot Synthesis via Hantzsch-Type Condensation

The most widely reported method for synthesizing nicotinonitrile derivatives involves a one-pot cyclocondensation reaction. Adapted from the synthesis of analogous compounds, this approach utilizes ethyl cyanoacetate , 4-hydroxyacetophenone , and 4-hydroxybenzaldehyde in the presence of ammonium acetate as a catalyst.

Reaction Conditions :

  • Solvent : Absolute ethanol

  • Temperature : Reflux (~78°C)

  • Duration : 12–14 hours

  • Molar Ratios : 1:1:1 (aldehyde:ketone:ethyl cyanoacetate) with excess ammonium acetate (10% w/w).

Mechanistic Pathway :

  • Knoevenagel Condensation : The aldehyde (4-hydroxybenzaldehyde) reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The enolate of 4-hydroxyacetophenone attacks the α,β-unsaturated nitrile, forming a dihydropyridine intermediate.

  • Cyclization and Aromatization : Ammonium acetate facilitates cyclization, followed by oxidation to yield the aromatic pyridine core.

Key Spectral Data :

  • IR : Absorption bands at 2220–2225 cm⁻¹ (C≡N), 1650–1670 cm⁻¹ (C=O from intermediates), and 3350–3420 cm⁻¹ (O–H).

  • 1H NMR : Signals at δ 6.82–7.90 (aromatic protons), δ 10.20–12.85 (exchangeable NH/OH protons).

Halogenation-Cyclization Strategies

Lewis Acid-Mediated Cyclization

A patent-derived method outlines the use of 2-methylene glutaronitrile as a precursor. While originally designed for 3-cyanopyridine, this approach can be modified to introduce aryl substituents:

Procedure :

  • Halogenation : Treat 2-methylene glutaronitrile with hydrogen chloride to form 2-chloromethylglutaronitrile.

  • Cyclization : React with 4-hydroxyphenylmagnesium bromide in the presence of AlCl₃ (Lewis acid) to form the pyridine ring.

  • Dehydrohalogenation : Use aqueous NaOH to eliminate HCl and aromatize the ring.

Optimization Notes :

  • Solvent : Tetrahydrofuran (THF) for halogenation; toluene for cyclization.

  • Yield : 60–70% after recrystallization (DMF/ethanol).

Epoxidation and Functional Group Interconversion

Post-Synthetic Modification of Nicotinonitrile Intermediates

Compounds with hydroxyl groups, such as 2-hydroxy-6-aryl nicotinonitriles, can undergo further functionalization. For example, epichlorohydrin has been used to introduce epoxy groups adjacent to the hydroxyphenyl moiety:

Epoxidation Protocol :

  • Reactants : 2-(4-Hydroxyphenyl)nicotinonitrile, epichlorohydrin (1:2 molar ratio).

  • Catalyst : Anhydrous K₂CO₃.

  • Conditions : Reflux in dry DMF for 12 hours.

Characterization :

  • 1H NMR : New signals at δ 2.46–4.20 (oxirane protons).

Table 1 : Summary of Preparation Methods for this compound

MethodStarting MaterialsCatalyst/SolventYield (%)Key Advantages
Multicomponent4-Hydroxybenzaldehyde, ethyl cyanoacetate, 4-hydroxyacetophenoneNH₄OAc, ethanol65–75One-pot synthesis, scalability
Halogenation2-Methylene glutaronitrile, 4-hydroxyphenyl Grignard reagentAlCl₃, THF/toluene60–70Compatibility with sensitive substrates
Epoxidation2-Hydroxy-6-(4-hydroxyphenyl)nicotinonitrileK₂CO₃, DMF80–85Introduces functional diversity

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The position of the hydroxyphenyl group is highly dependent on the electronic nature of the aldehyde and ketone. For instance, electron-deficient aldehydes (e.g., nitro-substituted) favor substitution at the 4-position, whereas electron-rich aldehydes (e.g., 4-hydroxybenzaldehyde) direct the hydroxyphenyl group to the 2-position.

Purification and Yield Enhancement

  • Recrystallization : Ethanol-DMF mixtures (3:1) improve crystal purity.

  • Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:4) resolves byproducts .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Hydroxyphenyl)nicotinonitrile to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (typically 60–100°C), solvent selection (e.g., dimethyl sulfoxide for polar intermediates), and catalyst choice (e.g., potassium hydroxide as a base). Multi-step routes often start with condensation of 4-hydroxyphenyl precursors with cyanopyridine derivatives. Purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydroxyl group presence.
  • IR spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~3200–3500 cm1^{-1} (O-H stretch).
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ at m/z 237.08).
  • X-ray crystallography (if crystals are obtainable) for 3D structural elucidation .

Q. What preliminary biological screening strategies are suitable for assessing this compound’s activity?

  • Methodological Answer : Begin with in vitro assays:

  • Enzyme inhibition : Test against kinases or metabolic enzymes (e.g., cytochrome P450) using fluorometric or colorimetric substrates.
  • Cytotoxicity : MTT assay on cell lines (e.g., HeLa, HEK293) at concentrations 1–100 µM.
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins.
  • Dose-response curves (IC50_{50}/EC50_{50}) and controls (e.g., DMSO vehicle) are essential .

Advanced Research Questions

Q. How do electronic properties of this compound influence its interactions with biological targets?

  • Methodological Answer : Computational studies (DFT) reveal reactivity:

  • Frontier molecular orbitals : HOMO-LUMO gaps indicate electron-donating/accepting capacity.
  • Fukui functions : Identify nucleophilic/electrophilic sites (e.g., nitrile group as an electrophilic hotspot).
  • Molecular docking : Simulate binding to protein active sites (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Validate with mutagenesis studies on key residues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Address variability via:

  • Batch consistency : Ensure synthetic reproducibility (e.g., HPLC purity checks).
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., avoid DMSO concentrations >1%).
  • Orthogonal assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays.
  • Meta-analysis : Compare datasets across studies, noting substituent effects (e.g., trifluoromethyl vs. hydroxymethyl derivatives altering lipophilicity) .

Q. What strategies enable the design of derivatives with enhanced selectivity for therapeutic targets?

  • Methodological Answer : Apply structure-activity relationship (SAR) principles :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic pockets.
  • Bioisosteric replacement : Replace the hydroxyl group with a methoxy or amino group to modulate solubility.
  • Prodrug approaches : Mask the hydroxyl group with acetyl or glycosyl moieties to improve bioavailability.
  • Validate using in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key issues include:

  • Reaction exothermicity : Use jacketed reactors with temperature control to prevent side reactions.
  • Solvent recovery : Implement distillation systems for DMSO or dichloromethane reuse.
  • Purification bottlenecks : Switch from column chromatography to fractional crystallization for large batches.
  • Regulatory compliance : Document impurity profiles (e.g., genotoxic nitrile byproducts) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.